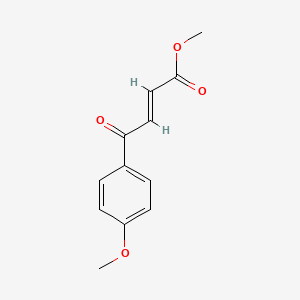
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid)
Major Products
Oxidation: Formation of 3,4-dichlorobenzoic acid
Reduction: Formation of 3,4-dichlorophenylpropanol
Substitution: Formation of 3,4-dichlorophenyl derivatives
Scientific Research Applications
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds
Biology: Studied for its potential biological activity and interactions with enzymes
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)prop-2-enoic acid
- (2E)-3-(3,4-dimethylphenyl)prop-2-enoic acid
- (2E)-3-(3,4-difluorophenyl)prop-2-enoic acid
Uniqueness
(2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
7312-27-8 |
|---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



